4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-

Polymerization Kinetics N-Carboxyanhydride ROP Polypeptide Synthesis

Standard aspartate derivatives (e.g., H-Asp(OBzl)-OH, Fmoc-Asp(OBzl)-OH) fail in ring-opening polymerization, requiring stoichiometric coupling reagents and yielding only stepwise oligomers. (S)-BLA-NCA (CAS 13590-42-6) integrates an activated N-carboxyanhydride moiety for direct living polymerization. • Near-ideal kinetics (linear DP vs. [M]₀/[I]₀, R² ≈ 0.99) enables <10% MW deviation without iterative re-optimization. • Sequential block addition yields Đ = 1.15 vs. 1.35-1.50 for random copolymers, critical for molecularly sharp interfaces. • 56.3% optimized yield via DMC-catalyzed phosgenation reduces cost-per-kg; ≥99% ee ensures left-handed α-helical PBLA conformation.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 13590-42-6
Cat. No. B130520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester, (S)-
CAS13590-42-6
Synonyms(4S)-2,5-Dioxo-4-oxazolidineacetic Acid Phenylmethyl Ester; _x000B_L-2,5-Dioxo-4-oxazolidineacetic Acid Benzyl Ester;  L-Aspartic acid β-benzyl ester N-carboxylic acid anhydride;  β-Benzyl L-aspartate N-carboxyanhydride
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2
InChIInChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)
InChIKeyQNIPTEJAZIWFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-4-Oxazolidineacetic Acid, 2,5-Dioxo-, Phenylmethyl Ester (CAS 13590-42-6) Is a High-Value Procurement Target


(S)-4-Oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester (CAS 13590-42-6), synonymously known as β-benzyl L-aspartate N-carboxyanhydride, Asp(OBzl)-NCA, or BLA-NCA, is the internal N-carboxyanhydride (NCA) monomer derived from L-aspartic acid β-benzyl ester. As a chiral, heterocyclic building block of the oxazolidine-2,5-dione class, its primary industrial function is ring-opening polymerization (ROP) to yield well-defined poly(β-benzyl-L-aspartate) (PBLA) segments for amphiphilic block copolymers, peptide-grafted surfaces, and polypeptide molecular brushes . Unlike standard amino acid derivatives that require separate activation and coupling steps, this NCA monomer integrates an activated α-amino acid moiety and a pre-installed β-benzyl ester protecting group, enabling direct, controlled chain propagation under mild conditions without the need for additional coupling reagents [1].

1
ROP-ready activated monomer — integrates α-amino acid NCA with pre-installed β-benzyl ester, enabling direct chain-growth polymerization without separate activation or coupling reagents.
2
Single-enantiomer (S)-configuration — supports stereoregular PBLA synthesis with reported left-handed α-helical conformation for block copolymer and brush polymer architectures.
3
Controlled propagation under mild conditions — compatible with solution polymerization in DCM or DMF at ambient temperature, supporting reproducible DP targeting for low-to-medium molecular weight PBLA segments.

Quantitative Risks of Substituting (S)-4-Oxazolidineacetic Acid, 2,5-Dioxo-, Phenylmethyl Ester with Other Protected Aspartic Acid Derivatives


Substitution of (S)-4-oxazolidineacetic acid, 2,5-dioxo-, phenylmethyl ester (BLA-NCA) with typical aspartic acid derivatives—such as H-Asp(OBzl)-OH (CAS 2177-63-1) or Fmoc-Asp(OBzl)-OH—fail in ROP-based macromolecular synthesis because these alternatives lack the cyclic N-carboxyanhydride functionality required for chain-growth polymerization. Standard protected amino acids demand stoichiometric coupling reagents (e.g., DCC/HOBt), are incompatible with living polymerization mechanisms, and produce only stepwise oligomers, not high-molecular-weight polypeptides [1]. Even among NCA monomers, quantitative differences in polymerization rate and polymer dispersity dictate that data generated with one NCA cannot be generalized. For example, the polymerization rate of γ-benzyl L-glutamate NCA (Glu-NCA) is significantly faster than that of BLA-NCA, meaning kinetic models and polymerization protocols are not transferable between monomers [2].

Target
BLA-NCA
Cyclic N-carboxyanhydride monomer supports living ring-opening polymerization; pre-installed β-benzyl ester enables one-step chain propagation with reported dispersity control.
Substitute
Protected Asp derivatives
Standard amino acids such as H-Asp(OBzl)-OH or Fmoc-Asp(OBzl)-OH lack the cyclic NCA functionality required for chain-growth polymerization. Stoichiometric coupling reagents produce only stepwise oligomers — may not yield high-molecular-weight polypeptides.
Substitute
Glu-NCA
γ-Benzyl L-glutamate NCA polymerizes with significantly different kinetics; protocols and kinetic models are not transferable. Reported DP outcomes and dispersity profiles may shift when applied directly to aspartate-based systems.

Quantitative Differentiation Evidence for (S)-4-Oxazolidineacetic Acid, 2,5-Dioxo-, Phenylmethyl Ester (CAS 13590-42-6) Against Closest Analogs


Polymerization Rate Comparison Between β-Benzyl L-Aspartate NCA and γ-Benzyl L-Glutamate NCA Under Identical Conditions

Under identical amine-initiated ROP conditions in DMF, β-benzyl-L-aspartate NCA polymerizes more slowly than γ-benzyl-L-glutamate NCA, a difference directly attributed to the steric influence of the β-benzyl ester side chain relative to the γ-position in glutamate. This means protocols optimized for Glu-NCA will produce off-target molecular weights and broader dispersities when applied directly to Asp-NCA, requiring BLA-NCA-specific kinetic parameterization for reproducible DP control [1].

Polymerization rate
Head-to-head
BLA-NCA polymerizes slower than Glu-NCA under identical conditions in DMF. Reported activation energies: 13 kcal/mol (Asp-NCA) vs. 9 kcal/mol (Glu-NCA).
Supports finer DP control for low-to-medium molecular weight PBLA blocks.
Protocols optimized for Glu-NCA may produce off-target MW with BLA-NCA; Asp-specific kinetic parameterization recommended.
Polymerization Kinetics N-Carboxyanhydride ROP Polypeptide Synthesis

Controlled Block Copolymer Synthesis: Narrowing Dispersity via Sequential BLA-NCA and BLG-NCA Addition

In systematic block copolymerization experiments where BLA-NCA (15 mg) was polymerized first, followed by sequential addition of γ-benzyl-L-glutamate NCA (BLG-NCA, 15 mg, 6 h each), the resulting PBLA-b-PBLG diblock copolymer exhibited a dispersity (Đ) of 1.15, measured by GPC [1], markedly narrower than the Đ = 1.35–1.50 typically reported for one-pot random copolymerizations of the same two monomers under otherwise similar conditions [2].

Dispersity control
Cross-study comparable
Sequential BLA-NCA-first block copolymerization yielded PBLA-b-PBLG with Đ = 1.15, vs. Đ = 1.35–1.50 for random one-pot copolymerization under similar conditions.
Supports more uniform micelle size distribution for PBLA-based nanocarrier research.
GPC characterization with PMMA calibration; dispersity reduction ΔĐ ≈ 0.20–0.35 reported.
Block Copolymer Synthesis Dispersity Control Polymeric Micelles

Chain Length Control via Monomer-to-Initiator Ratio: Linear Correlation for BLA-NCA in DCM

Polymerization of BLA-NCA in dichloromethane (DCM) at [M]₀ = 0.4 M using benzylamine initiator demonstrates a linear correlation between the feed ratio ([M]₀/[I]₀) and the degree of polymerization (DP) up to at least DP = 40, as verified by GPC analysis and kinetic modeling [1]. In contrast, under identical conditions, γ-benzyl-L-glutamate NCA (Glu-NCA) exhibits a non-linear DP vs. [M]₀/[I]₀ relationship with significant positive deviation from theoretical values above DP = 25, attributed to its higher reactivity [2].

DP linearity
Head-to-head
BLA-NCA in DCM: near-ideal linear DP vs. [M]₀/[I]₀ (slope deviation ~+2%, R² ≈ 0.99). Glu-NCA: slope deviation ~+18%, systematic overestimation above DP 25.
Enables pre-calculated DP targeting, reducing iterative optimization for custom PBLA synthesis.
DCM, 25°C, benzylamine initiator, [M]₀ = 0.4 M; GPC with polystyrene standards.
Polymerization Control Molecular Weight Engineering Living Polymerization

Synthesis Yield Optimization: BLA-NCA Achieves Highest NCA Yield Among Three Common Monomers Under DMC Catalysis

When synthesized via a DMC (diphenyl carbonate or dimethyl carbonate)-based catalytic method using MgO@ZIF-8 catalyst in DMF at 120°C for 8 h, H-Asp(OBzl)-NCA (BLA-NCA, CAS 13590-42-6) achieved an optimized yield of 56.30%, outperforming both Phe-NCA (55.22%) and Cbz-Lys-NCA (46.46%) under identical catalyst and solvent conditions [1].

Synthetic yield
Data to verify
BLA-NCA: 56.30% isolated yield under DMC-catalyzed conditions (MgO@ZIF-8, DMF, 120°C, 8 h). Phe-NCA: 55.22%; Cbz-Lys-NCA: 46.46% under identical conditions.
Reported yield context — supports bulk procurement cost estimation for BLA-NCA monomer.
Source review recommended; supplier-specific yield data to verify.
Synthetic Yield Process Optimization NCA Synthesis

Enantiomeric Purity and Structural Fidelity: Single-Crystal X-ray Confirmation of (S)-Configuration

Single-crystal X-ray diffraction of benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate confirms the (S)-absolute configuration at the C4 position, with the oxazolidine ring exhibiting near-perfect planarity (r.m.s. deviation = 0.03 Å) and the benzyl ester side chain adopting the expected extended conformation [1]. This contrasts with commercially available racemic mixtures (DL-form) where crystallization yields a centrosymmetric space group and variable enantiomeric ratios that compromise downstream polymer stereoregularity [1].

Enantiomeric purity
Head-to-head
Single-crystal XRD confirms (S)-configuration at C4 with near-planar oxazolidine ring (r.m.s. deviation 0.03 Å). Racemic DL-form crystallizes in centrosymmetric space group with variable enantiomeric ratios.
Supports stereochemical-control context — enantiopurity linked to polymer helicity and self-assembly behavior.
Presence of (R)-enantiomer may shift PBLA toward random-coil conformation; chiral identity review recommended for biomaterial applications.
Chiral Purity Structural Confirmation Quality Control

High-Impact Application Scenarios for (S)-4-Oxazolidineacetic Acid, 2,5-Dioxo-, Phenylmethyl Ester (BLA-NCA) Based on Quantitative Differentiation Data


Precision Synthesis of PBLA-b-PEG Amphiphilic Diblock Copolymers for Uniform Polymeric Micelles (Đ < 1.20)

Researchers developing PEG-b-PBLA micelles for anticancer drug delivery should procure (S)-BLA-NCA (CAS 13590-42-6) specifically because its near-ideal living polymerization kinetics in DCM (linear DP vs. [M]₀/[I]₀, R² ≈ 0.99) enable <10% deviation from target molecular weight without iterative optimization, directly reducing monomer waste and synthesis time [1]; the resulting PBLA segments maintain the left-handed α-helical conformation, yielding micelles with predictable core rigidity and drug loading capacity that cannot be replicated with racemic monomer batches [2].

Sequential Block Copolymerization for PBLA-b-PBLG Architectures with Controlled Interface Sharpness

For investigators synthesizing PBLA-b-PBLG rod-rod block copolymers for surface-grafted polypeptide brushes, sequential addition protocols beginning with BLA-NCA polymerization produce molecularly sharp interfaces between the aspartate and glutamate blocks, as evidenced by the measured dispersity of Đ = 1.15 compared to Đ = 1.35–1.50 for random copolymer analogs [3]; this structural precision directly governs the monolayer's responsiveness to external stimuli such as pH or temperature, a functional property not achievable with random copolymers or physical blends of homopolypeptides.

Bulk Procurement of BLA-NCA for Polymer-Drug Conjugate Platform Development (Cost-Efficiency Criterion)

Process chemists scaling up PBLA-based polymer-drug conjugates should prioritize BLA-NCA (CAS 13590-42-6) over other NCA monomers due to its 56.30% optimized synthetic yield under DMC-catalyzed phosgenation, which is 21.2% higher (relative) than Cbz-Lys-NCA synthesized under identical conditions [4]; this yield advantage, combined with the slower but more controllable propagation rate (relative to Glu-NCA), reduces overall cost-per-kilogram of PBLA product while maintaining the narrow dispersity (Đ ≤ 1.15–1.20) required for regulatory documentation.

Quality Control Verification: Enantiomeric Purity Specification for PBLA-Based Biomaterials

For procurement specifications, the enantiomeric purity of BLA-NCA must be confirmed by single-crystal X-ray diffraction or equivalent chiral HPLC (enantiomeric excess ≥ 99%) to guarantee the (S)-configuration; substitution with racemic or low-ee batches results in PBLA that adopts a random-coil rather than the desired left-handed α-helix [2], fundamentally altering the polymer's lyotropic liquid crystalline behavior, enzymatic degradability, and interaction with cell membranes—all critical performance parameters for tissue engineering scaffolds and gene delivery vectors.

Application
Selection Property
Validation Focus
PBLA-b-PEG diblock copolymer synthesis for uniform polymeric micelles
Near-ideal living polymerization kinetics; linear DP vs. feed ratio relationship
Molecular weight distribution review; dispersity specification verification
PBLA-b-PBLG block copolymer architectures with controlled interface sharpness
Sequential addition compatibility; controlled propagation rate enabling block definition
Block interface dispersity characterization; GPC endpoint review
Polymer-drug conjugate platform development and scale-up procurement
Reported synthetic yield context; controllable propagation supporting dispersity specification
Cost-efficiency analysis; dispersity and DP reproducibility review
PBLA-based biomaterial quality verification and stereochemical control
Stereochemical-control context; enantiopurity for polymer helicity review
Chiral identity confirmation; polymer conformation and self-assembly behavior review
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